Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Calcium Signaling Apoptosis Kinase Activation

Researchers requiring the specific ethyl ester for oxacillin synthesis or calcium ionophore studies often face supply inconsistency or incorrect analog substitution. This compound is the definitive precursor for the oxacillin side-chain amidation step and acts as a cytosolic calcium ionophore to induce caspase-dependent apoptosis-functions its methyl ester or acid analogs cannot replicate. • Oxacillin precursor: Essential for penicillinase-resistant penicillin synthesis; other esters fail in key amidation. • Biological tool: Induces mitochondrial membrane depolarization; distinct from MAPK-activating methyl ester. • Quality assured: Consistent purity and characterization, including crystallographic data (dihedral angle 43.40°) for accurate docking studies.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 1143-82-4
Cat. No. B072748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-3-phenylisoxazole-4-carboxylate
CAS1143-82-4
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C
InChIInChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
InChIKeyWFAYOALRVTWYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: Structure and Function


Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS 1143-82-4) is a 3,4,5-trisubstituted isoxazole derivative with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol [1]. It serves as a versatile heterocyclic building block and has been characterized by single-crystal X-ray diffraction, revealing a dihedral angle of 43.40(13)° between its phenyl and isoxazole rings . The compound exhibits notable biological activities, including cytosolic calcium ionophore effects, apoptotic and antiplatelet activities , and acts as a critical intermediate in the synthesis of β-lactam antibiotics such as oxacillin [2].

✓
Reported calcium ionophore activity supports apoptosis and calcium signaling studies
✓
Critical intermediate for oxacillin side-chain synthesis; ethyl ester is specifically required
✓
Versatile heterocyclic building block for library synthesis and derivatization

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: Why It Cannot Be Substituted


The ethyl ester moiety of this compound is not merely a generic functional group; it confers distinct biological activity profiles and reactivity compared to its methyl ester (CAS 2065-28-3) and carboxylic acid (CAS 1136-45-4) counterparts. Specifically, the ethyl ester functions as a cytosolic calcium ionophore and induces apoptosis, whereas the methyl ester acts as a MAPK activator . Additionally, the ethyl ester is the critical precursor for the oxacillin side chain, a role for which the acid or methyl ester cannot substitute due to different reactivity in downstream amidation [1]. These functional divergences mean that substituting one analog for another can lead to assay failure, incorrect synthetic intermediates, or misinterpretation of biological results.

Mechanism mismatch
Methyl ester (CAS 2065-28-3) acts as a MAPK activator, not a calcium ionophore; functional divergence may lead to incorrect pathway readouts.
Synthetic route incompatibility
Carboxylic acid (CAS 1136-45-4) and methyl ester cannot directly replace the ethyl ester in oxacillin amidation; substitution may require alternative reaction design.

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: Comparative Evidence


Calcium Ionophore Activity vs. MAPK Activation

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (EMICA) functions as a cytosolic calcium ionophore, inducing mitochondrial membrane depolarization, cytochrome c release, and caspase activation, which are hallmarks of apoptosis . In contrast, its methyl ester analog (CAS 2065-28-3) acts as a protein kinase activator that enhances MAPK transcriptional activity and inhibits COX-2 gene transcription . While specific EC50 values for the calcium ionophore activity are not publicly available in peer-reviewed literature, the divergent mechanism of action is a clear functional distinction critical for pathway-specific research.

Primary mechanism
Class-level
Ethyl ester: cytosolic Ca2+ ionophore; methyl ester: MAPK activator
Pathway-specific study fit
Quantitative EC50 not reported; functional divergence documented
Calcium Signaling Apoptosis Kinase Activation

Oxacillin Synthesis Intermediate

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is explicitly identified as the side-chain precursor for oxacillin sodium, a penicillinase-resistant β-lactam antibiotic [1]. This application is unique to the ethyl ester; the corresponding carboxylic acid (CAS 1136-45-4) or methyl ester (CAS 2065-28-3) are not suitable for this direct transformation due to the specific amidation reaction required to form the oxacillin molecule.

Synthetic utility
Source review
Side-chain precursor for oxacillin sodium synthesis
Unique intermediate requirement
Specific amidation step necessitates ethyl ester; no quantitative yield comparison available
Beta-Lactam Antibiotics Pharmaceutical Intermediates Synthetic Chemistry

Antimicrobial Activity of Derivatives

Derivatives synthesized from ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, specifically substituted 2-acetylphenyl 5-methyl-3-phenylisoxazole-4-carboxylates, demonstrated antimicrobial activity comparable or superior to reference drugs like Streptomycin, Ampicillin, and Gentamycin in preliminary screens [1]. While the parent ethyl ester itself is not the active agent, its use as a starting material for generating libraries of active compounds is well-documented.

Derivative antimicrobial screen
Reported
Activity comparable to streptomycin, ampicillin, gentamycin (qualitative)
Supports antimicrobial screening
In vitro susceptibility; methods not fully detailed
Antimicrobial SAR Heterocyclic Chemistry

Non-Planar Crystal Structure

Single-crystal X-ray diffraction of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate reveals a dihedral angle of 43.40(13)° between the phenyl and isoxazole rings, and the ethoxycarbonyl group is rotated 16.2(13)° out of the isoxazole plane [1]. This non-planar conformation may influence molecular recognition and binding compared to more planar isoxazole derivatives. For instance, many bioactive isoxazole drugs (e.g., valdecoxib) adopt different conformations that are critical for target engagement.

Crystal conformation
Class-level
Phenyl-isoxazole dihedral: 43.40(13)°; ethoxycarbonyl torsion: 16.2(13)°
Accurate modeling and docking
Solid-state data at 293 K; solution conformation may differ
Crystallography Structural Biology Molecular Modeling

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: Validated Applications


Apoptosis and Calcium Signaling

Use as a cytosolic calcium ionophore to study mitochondrial membrane depolarization and caspase-dependent apoptosis pathways . Avoid substituting with the methyl ester, which activates MAPK pathways instead .

Beta-Lactam Antibiotic Intermediate

Employ as the side-chain precursor in the synthesis of oxacillin sodium and related penicillinase-resistant penicillins [1]. The ethyl ester is specifically required for the key amidation step.

Medicinal Chemistry Library Synthesis

Utilize as a versatile building block for generating diverse heterocyclic libraries, particularly for antimicrobial screening, given the documented activity of its derivatives against standard bacterial strains [2].

Structural Biology and Computational Docking

Incorporate the precise crystallographic coordinates (dihedral angles) into molecular docking studies to ensure accurate modeling of ligand-receptor interactions, as the compound's non-planar conformation is distinct from many isoxazole drugs [3].

Application
Selection Property
Validation Focus
Apoptosis and calcium signaling
Calcium ionophore vs. MAPK activator context
Mitochondrial depolarization and caspase endpoints
Beta-lactam antibiotic intermediate
Side-chain precursor for oxacillin synthesis
Amidation reactivity and product identity
Antimicrobial library synthesis
Heterocyclic building block with derivatizable sites
Antimicrobial screening and SAR expansion
Structural biology and docking
Non-planar crystal structure coordinates
Dihedral angle and torsion for accurate ligand-receptor modeling

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